molecular formula C18H24N2O4 B064165 Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 172348-74-2

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B064165
CAS No.: 172348-74-2
M. Wt: 332.4 g/mol
InChI Key: XAMAFLWCELXNAY-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl substituent, and a methylpropan-2-yl oxycarbonyl moiety. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of carbamates in bioactive molecules. However, direct data on its synthesis or applications are absent in the provided evidence; structural analogs and related compounds offer insights into its properties and behavior .

Biological Activity

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, commonly referred to as compound 172348-74-2, is a synthetic organic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. The following mechanisms have been observed:

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, an analog named M4 demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Reduction of Amyloid Aggregation :
    • The ability to inhibit amyloid-beta (Aβ) aggregation is crucial for preventing plaque formation in Alzheimer's patients. M4 showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
  • Neuroprotection :
    • In vitro studies suggest that this compound might protect astrocytes from Aβ-induced toxicity, enhancing cell viability significantly when co-treated with Aβ .

In Vitro Studies

A study investigating the protective effects of M4 on astrocytes revealed that treatment with this compound resulted in improved cell viability in the presence of toxic Aβ1-42 peptides. Specifically:

Treatment ConditionCell Viability (%)
Control100
Aβ1-42 Only43.78 ± 7.17
Aβ1-42 + M462.98 ± 4.92

This indicates a significant protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's showed that while M4 reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance compared to established treatments like galantamine . This suggests that while M4 possesses beneficial properties, its efficacy may vary depending on the model and conditions used.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate?

  • Methodological Answer : A high-yield approach involves sequential Boc (tert-butoxycarbonyl) protection of the amine group. For example, in analogous carbamate syntheses, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0–25°C . For the 4-cyanophenylmethyl moiety, nucleophilic substitution or reductive amination may be employed. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification, yielding >90% purity .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of tert-butyl groups (~1.3 ppm for CH₃), the cyanophenyl moiety (aromatic protons at 7.4–7.6 ppm), and carbamate carbonyl signals (~155 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm.
  • Infrared (IR) Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) should be observed .

Q. What safety precautions are critical during handling?

  • Methodological Answer : While specific toxicity data for this compound may be limited, structurally similar tert-butyl carbamates require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates or vapors during synthesis .
  • Storage : Store in a cool, dry environment (<25°C) away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer : Crystal structure refinement using SHELX software (e.g., SHELXL) is recommended. For example, a study on tert-butyl carbamate derivatives utilized SHELX to resolve disorder in the tert-butyl group by applying restraints to atomic displacement parameters (ADPs) and refining occupancy factors . Multi-solution algorithms in SHELXD can address phase ambiguities in low-symmetry space groups .

Q. What mechanistic insights govern the stability of the Boc-protecting group under acidic conditions?

  • Methodological Answer : The Boc group is cleaved under strong acids (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in DCM) via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Kinetic studies show that electron-withdrawing groups (e.g., cyano) on the phenyl ring may accelerate cleavage due to inductive effects . Stability can be monitored by HPLC or TLC, with degradation products identified via LC-MS .

Q. How can researchers design experiments to optimize enantioselective synthesis of chiral carbamate derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyl carbamates with chiral amines (e.g., (R)- or (S)-configured pyrrolidines) and analyze enantiomeric excess (ee) via chiral HPLC .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed coupling or enzymatic resolution (e.g., lipases) can achieve >90% ee, as demonstrated in related piperidine-carbamate syntheses .

Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

  • Methodological Answer :

  • Selective Deprotection : Use mild acids (e.g., TFA diluted with DCM) to avoid side reactions with acid-sensitive groups like cyano.
  • Protecting Group Compatibility : Ensure other protecting groups (e.g., benzyl, Fmoc) are stable under Boc cleavage conditions. For example, a study on tert-butyl N-(4-aminophenyl)carbamate showed minimal epimerization when TFA was used at 0°C .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and compare calculated IR frequencies (scaled by 0.96–0.98) with experimental data. Discrepancies in C=O or C≡N stretches may indicate solvent effects (e.g., DCM vs. gas phase) or crystal packing influences .
  • Solid-State vs. Solution Data : Use attenuated total reflectance (ATR)-IR for solid samples and solution IR for consistency checks .

Q. Methodological Tables

Table 1. Key Characterization Data for tert-butyl N-[(4-cyanophenyl)methyl]-N-Boc-carbamate (Hypothetical)

Technique Expected Data Reference
¹H NMR (CDCl₃) δ 1.43 (s, 9H, tert-butyl), 4.45 (s, 2H, CH₂), 7.55 (d, 2H, Ar-H), 7.73 (d, 2H, Ar-H)
¹³C NMR (CDCl₃) δ 28.1 (tert-butyl CH₃), 80.5 (C-O), 118.5 (C≡N), 155.2 (C=O)
HRMS (ESI+) [M+Na]⁺ Calc.: 385.1734; Found: 385.1730

Table 2. Stability Under Accelerated Conditions

Condition Degradation (%) Major Degradant Reference
HCl (1M, 24h) 95%4-cyanobenzylamine
TFA/DCM (1h) 98%Deprotected amine-HCl salt

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Notable Properties Reference Evidence
Target: Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate Not explicitly provided* ~350–400 (estimated) 4-cyanophenylmethyl, Boc, methylpropan-2-yl oxycarbonyl Likely solid Predicted high stability due to Boc protection; cyano group may enhance reactivity
tert-Butyl N-(4-cyanooxan-4-yl)carbamate C₁₁H₁₈N₂O₃ 224.26 Cyano group on tetrahydropyran ring Solid High purity (>97%); used in heterocyclic synthesis
tert-Butyl N-(4-cyano-2-oxocyclopentyl)carbamate C₁₁H₁₆N₂O₃ 224.26 Cyano and ketone on cyclopentane ring Solid Potential for keto-enol tautomerism; solubility in polar solvents
tert-Butyl N-(5-hydroxypyrimidin-2-yl)-N-Boc-carbamate C₁₄H₂₂N₄O₅ 326.35 Hydroxypyrimidinyl, dual Boc groups Solid Requires supervision due to reactivity; used in nucleoside analogs
N1,N5-Bis-Boc-spermidine C₁₇H₃₅N₃O₄ 345.48 Dual Boc groups on polyamine chain Solid Low hygroscopicity; stable at -20°C under inert gas

*Note: The target compound’s molecular formula is inferred as ~C₁₈H₂₃N₃O₄ based on structural analogs.

Key Observations:

Cyano Group Impact: The 4-cyanophenyl group in the target compound distinguishes it from analogs like tert-butyl N-(4-cyanooxan-4-yl)carbamate () and tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (), which feature cyano groups on saturated rings. The aromatic cyano group in the target compound likely enhances π-π stacking interactions in drug design but may reduce solubility compared to aliphatic cyano derivatives .

Boc Protection Stability :

  • Compounds with dual Boc groups (e.g., N1,N5-Bis-Boc-spermidine , ) exhibit higher molecular weights and stability under inert conditions, whereas the target compound’s single Boc group may offer easier deprotection in synthetic workflows .

Heterocyclic vs. Aromatic Moieties: The hydroxypyrimidinyl group in tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-Boc-carbamate () introduces hydrogen-bonding capability, contrasting with the target compound’s non-polar 4-cyanophenyl group. This difference could influence bioavailability or target binding in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMAFLWCELXNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395002
Record name di(tert-butyl) 4-cyanobenzylimidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-74-2
Record name di(tert-butyl) 4-cyanobenzylimidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(Bromomethyl)benzonitrile (5 g, 25.5 mmoles) and di-tert-butyliminodicarboxylate (5.54 g, 25.5 mmoles) were dissolved in anhydrous THF (50 mL) and cesium carbonate (16.62 g, 25.5 mmoles) and lithium iodide (170.5 mg, 1.275 mmoles) were added. The mixture was stirred at 70° C. for 23 h and the reaction was worked up as described in Preparative Example 244, Step B above. The residue was chromatographed on a silica gel column (50×5 cm) using 5% ethyl acetate in hexane as the eluant to give 4-(di-tert-butoxycarbonylaminomethyl)benzonitrile (7.07 g, 83%): FABMS: m/z 333.2 (MH+); HRFABMS: m/z 333.1816 (MH+). Calcd. for C18H25N2O4: m/z 333.1814; δH (CDCl3) 1.45 (18H, s, —COOC(CH3)3), 4.81 (2H, s, CH2), 7.37 (2H, d, Ar—H) and 7.62 ppm (2H, d, Ar—H); δC (CDCl3) CH3: 28.1, 28.1, 28.1, 28.1, 28.1, 28.1; CH2: 49.2; CH: 127.8, 127.8, 132.3, 132.3; C: 83.2, 83.2, 111.1, 118.9, 144.1, 152.4, 152.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
170.5 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(Bromomethyl)benzonitrile (5 g, 25.5 mmoles) and di-tert-butyliminodicarboxylate (5.54 g, 25.5 mmoles) were dissolved in anhydrous THF (50 mL) and cesium carbonate (16.62 g, 25.5 mmoles) and lithium iodide (170.5 mg, 1.275 mmoles) were added. The mixture was stirred at 70° C. for 23h and the reaction was worked up as described in Preparative Example 244, Step B above. The residue was chromatographed on a silica gel column (50×5 cm) using 5% ethyl acetate in hexane as the eluant to give 4-(di-tert-butoxycarbonylaminomethyl)benzonitrile (7.07 g, 83%): FABMS: m/z 333.2 (MH+); HRFABMS: m/z 333.1816 (MH+). Calcd. for C18H25N2O4: m/z 333.1814; δH (CDCl3) 1.45 (18H, s, —COOC(CH3)3), 4.81 (2H, s, CH2), 7.37 (2H, d, Ar—H) and 7.62 ppm (2H, d, Ar—H); δC (CDCl3) CH3: 28.1, 28.1, 28.1, 28.1, 28.1, 28.1; CH2: 49.2; CH: 127.8, 127.8, 132.3, 132.3; C, 83.2, 83.2, 111.1, 118.9, 144.1, 152.4, 152.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
170.5 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
23h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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